Multi-Target Enzyme Inhibition Profile of Poncirin vs. Aglycone Comparators
Poncirin demonstrates potent, multi-target inhibition against key enzymes implicated in diabetic complications, with activity that is not observed for its aglycone, isosakuranetin. It inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 7.76 µM, α-glucosidase with an IC50 of 21.31 µM, and human recombinant aldose reductase (HRAR) with an IC50 of 3.56 µM [1]. The aglycone isosakuranetin was reported to have no significant inhibitory effect on these targets in the same study [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | PTP1B: 7.76 ± 0.21 µM; α-glucosidase: 21.31 ± 1.26 µM; HRAR: 3.56 ± 0.33 µM |
| Comparator Or Baseline | Isosakuranetin (aglycone): No significant inhibition reported |
| Quantified Difference | Significant inhibition vs. no inhibition |
| Conditions | In vitro enzymatic assays |
Why This Matters
This establishes that the neohesperidoside moiety is not merely a solubilizing appendage but is essential for target engagement, making the glycosylated form the mandatory choice for metabolic disorder research.
- [1] Ali, M. Y., Zaib, S., Jannat, S., & Khan, I. (2020). Poncirin, an orally active flavonoid exerts antidiabetic complications and improves glucose uptake activating PI3K/Akt signaling pathway in insulin resistant C2C12 cells with anti-glycation capacities. Bioorganic Chemistry, 102, 104106. View Source
